molecular formula C14H21BrN2 B1424029 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine CAS No. 1220029-04-8

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine

Cat. No.: B1424029
CAS No.: 1220029-04-8
M. Wt: 297.23 g/mol
InChI Key: IPLCSOSBBNQFIZ-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine: is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring, a cyclohexyl group, and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine typically involves the following steps:

    Bromination of 4-methyl-2-pyridine: The starting material, 4-methyl-2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-4-methyl-2-pyridine.

    Formation of the amine: The brominated pyridine is then reacted with cyclohexylamine and ethylamine under appropriate conditions to form the desired compound. This step may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclohexyl and ethylamine groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine
  • N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine
  • (5-Bromo-4-methyl-2-pyridinyl)methanol

Uniqueness

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine is unique due to the presence of both cyclohexyl and ethylamine groups, which can enhance its reactivity and binding properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-3-17(12-7-5-4-6-8-12)14-9-11(2)13(15)10-16-14/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCSOSBBNQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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